Maleic anhydride-13C4
Overview
Description
Maleic anhydride-13C4 is an isotope-labeled analog of maleic anhydride . Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .
Synthesis Analysis
Methylmaleic (citraconic) and ethoxymaleic anhydrides labelled with 13C at C-4, and phenylmaleic anhydride labelled at C-1 were prepared in excellent yields from inexpensive starting materials . The methodology described here can be applied in a synthesis of a variety of substituted maleic anhydrides .Molecular Structure Analysis
The molecular formula of Maleic anhydride-13C4 is C4H2O3 . The structure is compact and particularly planar .Chemical Reactions Analysis
Maleic anhydride can participate in a variety of reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
Maleic anhydride-13C4 has a molecular weight of 102.028 g/mol . It is colorless and appears as crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .Scientific Research Applications
Synthesis and Characterization of Copolymers
Maleic anhydride plays a crucial role in the synthesis and characterization of copolymers. Its reactivity and ability to form copolymers with various monomers allow for the creation of materials with specific properties tailored for different applications. Chiţanu, Popescu, and Carpov (2005) reviewed the additive polymerization of maleic anhydride, discussing different models to describe its binary copolymerization and the impact of analytical methods on understanding the copolymerization mechanism and copolymers' structure (Chiţanu, Popescu, & Carpov, 2005). This research highlights the importance of Maleic anhydride-13C4 in studying polymerization processes and the structural analysis of resulting copolymers, offering insights into material design and functionalization.
Enhancement in Cement-Based Materials
In the construction industry, Maleic anhydride-based polycarboxylate superplasticizers significantly improve the performance of cement-based materials. Sha et al. (2020) reviewed how the chemical structure of polycarboxylates, including those derived from Maleic anhydride, affects their performance in cement mixtures, enhancing water reduction rates and slump retention (Sha, Wang, Shi, & Xiao, 2020). This application underscores the utility of Maleic anhydride-13C4 in developing advanced construction materials that meet the demands for higher durability and performance.
Environmental and Health Implications
Beyond its applications in polymer science and construction, Maleic anhydride-13C4 also serves as a tool in environmental and health-related studies. Research on the environmental impact and health risks associated with maleic hydrazide, a derivative of maleic anhydride, provides essential data on its mutagenicity, carcinogenicity, and potential risks to human health. Ponnampalam, Mondy, and Babish (1983) emphasized the need for comprehensive studies to ascertain the implications of maleic hydrazide exposure (Ponnampalam, Mondy, & Babish, 1983). This research area highlights the critical role of Maleic anhydride-13C4 in assessing environmental toxins and their potential impacts on public health.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5-13C4)furan-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=O)O[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745839 | |
Record name | (~13~C_4_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.028 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maleic anhydride-13C4 | |
CAS RN |
1161736-58-8 | |
Record name | (~13~C_4_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1161736-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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